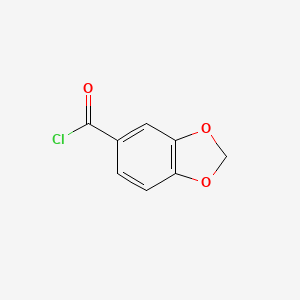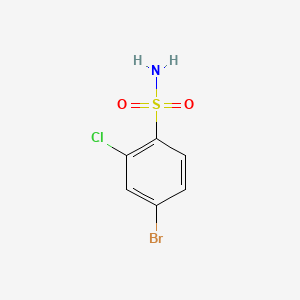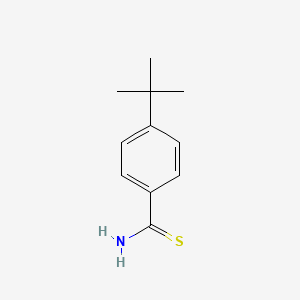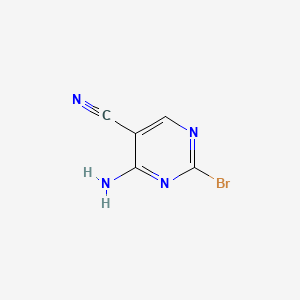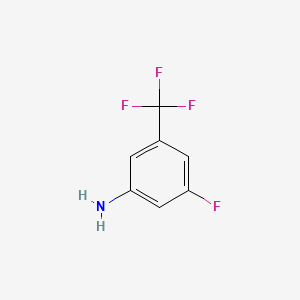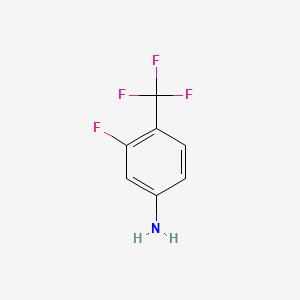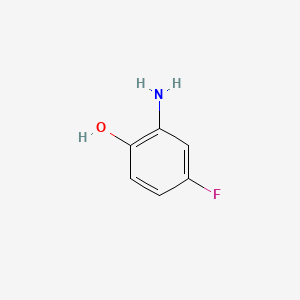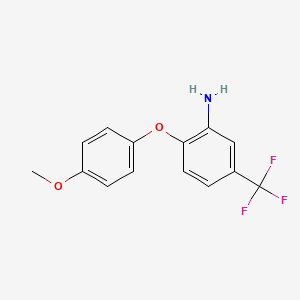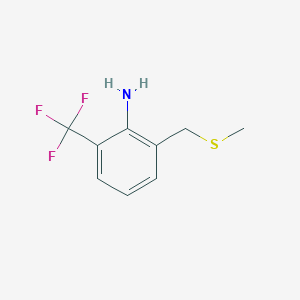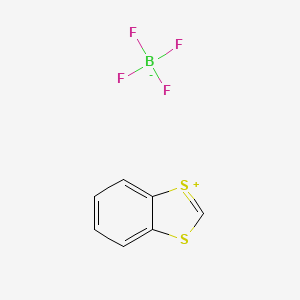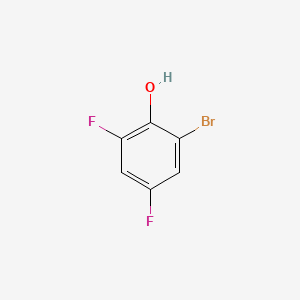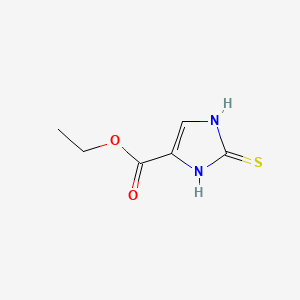
Methyl 2-(4-(benzyloxy)phenyl)acetate
概要
説明
“Methyl 2-(4-(benzyloxy)phenyl)acetate” is a chemical compound with the CAS Number: 68641-16-7 . It has a molecular weight of 256.3 . The IUPAC name for this compound is methyl [4- (benzyloxy)phenyl]acetate . It is a white to yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-(benzyloxy)phenyl)acetate” is C16H16O3 . The InChI code is 1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 . The compound has a rotatable bond count of 6 .Physical And Chemical Properties Analysis
“Methyl 2-(4-(benzyloxy)phenyl)acetate” is a white to yellow to brown solid . It has a molecular weight of 256.3 g/mol . The compound has a rotatable bond count of 6 .科学的研究の応用
Corrosion Inhibition
Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA), a derivative of Methyl 2-(4-(benzyloxy)phenyl)acetate, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solutions. This compound, along with another similar triazole derivative, showed mixed-type inhibition properties, with effective corrosion prevention at various temperatures. The study employed techniques like weight loss measurements, electrochemical impedance spectroscopy, and scanning electron microscopy to analyze the inhibition efficiency and the interaction of inhibitors with the metal surface (Elazhary et al., 2019).
Synthesis of Biologically Active Compounds
A synthesis strategy involving Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride has been used to create methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates. These compounds, which are related to Methyl 2-(4-(benzyloxy)phenyl)acetate, serve as important intermediates in the synthesis of biologically active compounds, including ACE inhibitors (Zhang et al., 2009).
Aldose Reductase Inhibitors
Derivatives of Methyl 2-(4-(benzyloxy)phenyl)acetate, specifically methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, have been synthesized and evaluated as inhibitors for aldehyde reductase and aldose reductase. These compounds showed significant inhibitory activity, suggesting potential applications in the treatment of diabetic complications (Ali et al., 2012).
Synthesis of Fragrance Materials
2-Methyl-4-phenyl-2-butyl acetate, which shares structural similarities with Methyl 2-(4-(benzyloxy)phenyl)acetate, has been studied as a fragrance material. This compound belongs to a group of fragrance ingredients known as Aryl Alkyl Alcohol Simple Acid Esters, widely used in the fragrance industry (Mcginty et al., 2012).
Electrochemical Applications
A study explored the pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, which are structurally related to Methyl 2-(4-(benzyloxy)phenyl)acetate. This research highlights the potential of these compounds in enhancing the electrochemical properties of materials used in supercapacitor applications (Kowsari et al., 2019).
Anticancer Research
In the field of anticancer research, derivatives of Methyl 2-(4-(benzyloxy)phenyl)acetate have been synthesized and evaluated for their effectiveness against various cancer cell lines. This research contributes to the ongoing exploration of new potential treatments for cancer (Ravinaik et al., 2021).
Marine Fungal Secondary Metabolites
A new glyoxylate-containing benzene derivative, structurally related to Methyl 2-(4-(benzyloxy)phenyl)acetate, was isolated from a marine algicolous fungus. This compound demonstrates the diversity of secondary metabolites produced by marine organisms and their potential applications in various fields, including pharmacology (Qi et al., 2021).
Synthesis of Polymers
Research into the synthesis and polymerization of compounds structurally similar to Methyl 2-(4-(benzyloxy)phenyl)acetate has provided insights into new methods for producing polymers with specific properties. This research is valuable for the development of advanced materials in various industries (Coskun et al., 1998).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFDISHMBDYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373464 | |
| Record name | Methyl 4-benzyloxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(benzyloxy)phenyl)acetate | |
CAS RN |
68641-16-7 | |
| Record name | Methyl 4-benzyloxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-(4-BENZYLOXYPHENYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

